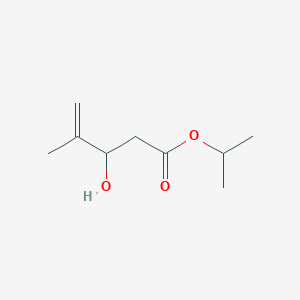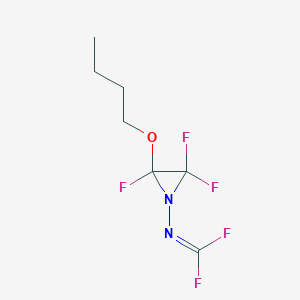
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl is a synthetic organic compound characterized by the presence of a trifluoroaziridine ring and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl typically involves the reaction of a trifluoroaziridine precursor with a butoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and safety considerations. Industrial processes often require stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The trifluoroaziridine ring and butoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.
Scientific Research Applications
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaziridine ring is known for its reactivity, which allows the compound to form covalent bonds with target molecules, thereby modulating their activity. The butoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl: shares similarities with other trifluoroaziridine derivatives, such as (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonitrile and (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
91167-14-5 |
|---|---|
Molecular Formula |
C7H9F5N2O |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-(2-butoxy-2,3,3-trifluoroaziridin-1-yl)-1,1-difluoromethanimine |
InChI |
InChI=1S/C7H9F5N2O/c1-2-3-4-15-7(12)6(10,11)14(7)13-5(8)9/h2-4H2,1H3 |
InChI Key |
GAINCYYRXDVJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(C(N1N=C(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


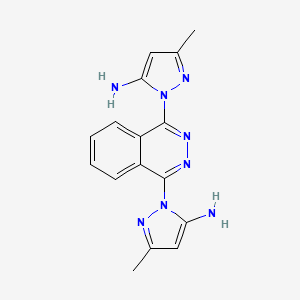
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)

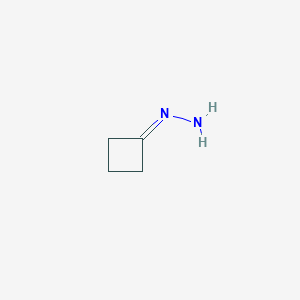
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
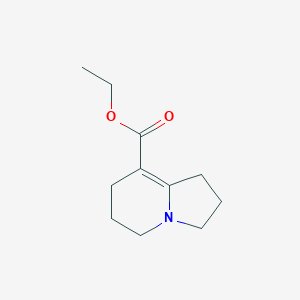


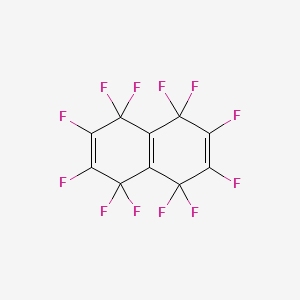
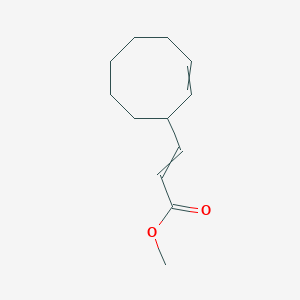
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
